Spiro[3.3]heptane-2,2-diyldimethanamine
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis : Spiro[3.3]heptane-1,6-diamines have been synthesized and analyzed for use as building blocks in drug discovery. These compounds have been found to have structural similarities with cyclohexane scaffolds, making them useful in optimizing ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).
Reactivity Studies : Spiro[3.3]heptan-3-yl radicals, generated from 3-bromospiro-[3.3]heptane, have been observed using ESR spectroscopy. The study of these radicals contributes to understanding the structural characteristics and reactivity of spiro compounds (Roberts et al., 1986).
Fluorinated Building Blocks : Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized, demonstrating potential usefulness in medicinal chemistry due to their three-dimensional shape and pattern of fluorine substitution (Chernykh et al., 2016).
Glutamic Acid Analogs : A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton has been designed and synthesized. These compounds can be used to probe topologies of different glutamate receptors (Radchenko et al., 2008).
Enzyme-Catalysed Synthesis : Spiro[3.3]heptane derivatives with axial chirality have been synthesized using enzyme-catalyzed asymmetric hydrolysis, demonstrating the potential for biocatalysis in creating spiro compounds (Naemura & Furutani, 1990).
Solar Cell Applications : A spiro[3.3]heptane-based hole transporting material, SDF-OMeTAD, has been synthesized for use in lead halide planar perovskite solar cells, demonstrating the material's potential in renewable energy technologies (Li et al., 2017).
properties
IUPAC Name |
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h1-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEWUDMYZGBTRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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